molecular formula C13H18BrNS B13225608 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine

2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine

Katalognummer: B13225608
Molekulargewicht: 300.26 g/mol
InChI-Schlüssel: YJEGDPYEKJQVJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine is a chemical compound that features a piperidine ring substituted with a 4-bromophenylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine typically involves the reaction of 4-bromothiophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the 2-chloroethylpiperidine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated piperidine derivatives.

    Substitution: Piperidine derivatives with different substituents replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-[(4-Chlorophenyl)sulfanyl]ethyl)piperidine
  • 2-(2-[(4-Methylphenyl)sulfanyl]ethyl)piperidine
  • 2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine

Uniqueness

2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on the properties and activities of piperidine derivatives.

Eigenschaften

Molekularformel

C13H18BrNS

Molekulargewicht

300.26 g/mol

IUPAC-Name

2-[2-(4-bromophenyl)sulfanylethyl]piperidine

InChI

InChI=1S/C13H18BrNS/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h4-7,12,15H,1-3,8-10H2

InChI-Schlüssel

YJEGDPYEKJQVJQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)CCSC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.